molecular formula C7H14O4S B8533984 2-(Tetrahydro-3-furanyl)ethyl methanesulfonate

2-(Tetrahydro-3-furanyl)ethyl methanesulfonate

Cat. No.: B8533984
M. Wt: 194.25 g/mol
InChI Key: DMGLOLWYSNIZQN-UHFFFAOYSA-N
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Description

2-(Tetrahydro-3-furanyl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C7H14O4S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

2-(oxolan-3-yl)ethyl methanesulfonate

InChI

InChI=1S/C7H14O4S/c1-12(8,9)11-5-3-7-2-4-10-6-7/h7H,2-6H2,1H3

InChI Key

DMGLOLWYSNIZQN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1CCOC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(Tetrahydro-3-furanyl)ethanol (230 mg) was dissolved in dry DCM (5 mL) and triethylamine (0.552 mL) was added. The stirred solution was cooled (ice bath) under nitrogen and methanesulphonyl chloride (0.199 mL) was added dropwise over 5 mins. The mixture was allowed to warm slowly to room temperature as the ice bath melted and was left for 16 h. The mixture was shaken with saturated sodium bicarbonate solution and the aqueous layer was extracted with DCM (×2). The combined organics were washed with brine, dried using a hydrophobic frit and evaporated to give the title compound (364 mg).
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.552 mL
Type
reactant
Reaction Step Two
Quantity
0.199 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Triethylamine (2.1 mL, 15 mM) and methanesulfonyl chloride (0.85 mL, 11 mM) were added drop wise to a cold (−5 to −10° C.) solution of 2-(tetrahydro-furan-3-yl)-ethanol (1.14 g, 10 mM) in dichloromethane (15 mL). The reaction was stirred for 20 min at this temp then water (10 mL) was added and the reaction was stirred an additional 10 min then the phases were separated and the aqueous phase was extracted with dichloromethane (3×20 mL). The combined organics were washed with 50% aqueous HCl, sat. NaHCO3, dried (MgSO4), filtered and concentrated to give a quantitative yield of methanesulfonic acid 2-(tetrahydrofuran-3-yl)-ethyl ester.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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